N-Allyl-4-piperidinecarboxamide hydrochloride
Overview
Description
N-Allyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Allyl-4-piperidinecarboxamide hydrochloride, such as melting point, boiling point, solubility, and stability, are not provided in the search results .Scientific Research Applications
Analytical Chemistry
N-Allyl-4-piperidinecarboxamide hydrochloride: is utilized in analytical chemistry for the development of new analytical methods. It serves as a reference standard due to its well-defined purity, allowing for the calibration of analytical instruments and validation of analytical procedures, ensuring accurate and reliable results .
Biopharma Production
In biopharmaceutical production, this compound is explored for its potential use in the synthesis of novel pharmaceuticals. Its structural properties may be leveraged in the design of new drug molecules, particularly in the realm of central nervous system disorders, due to the piperidine moiety’s relevance in neurological pathways .
Advanced Battery Science
Researchers are investigating the electrochemical properties of N-Allyl-4-piperidinecarboxamide hydrochloride for its application in advanced battery technologies. The compound could play a role in the development of new electrolyte formulations or as an additive to improve the stability and performance of existing battery systems .
Safety and Controlled Environment
The safety profile of N-Allyl-4-piperidinecarboxamide hydrochloride is of interest in research pertaining to controlled environments. Understanding its toxicity, reactivity, and safe handling is crucial for its application in laboratory settings, ensuring the well-being of researchers and the integrity of their experiments .
Chromatography and Mass Spectrometry
In chromatography and mass spectrometry, this compound can be used as a standard for method development and troubleshooting. Its unique retention time and mass spectral signature help in the identification and quantification of similar compounds in complex mixtures .
Life Science Research Solutions
N-Allyl-4-piperidinecarboxamide hydrochloride: may be involved in life science research as a building block for the synthesis of more complex molecules. Its reactivity with various biochemicals can be harnessed to study biological pathways and processes .
Material Science
In material science, the compound’s properties are analyzed to understand its interactions with other materials. This knowledge can lead to the development of new materials with desired properties for industrial applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-prop-2-enylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPRJFYLECFKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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